![molecular formula C21H27FN6O B5514025 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine” is a chemical compound with the linear formula C22H24F2N4O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C22H24F2N4O2 . The exact structure would require more specific information or computational chemistry analysis, which is beyond my current capabilities.Physical And Chemical Properties Analysis
The compound has a molecular weight of 414.459 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Molecular Agonists and Antagonists
Research on compounds with similar structures has focused on their potential as molecular agonists or antagonists. For example, studies have explored compounds as motilin receptor agonists, indicating potential applications in gastrointestinal motility disorders (Westaway et al., 2009). Similarly, other works have investigated the role of piperazinylpyrimidine analogues as vanilloid receptor-1 (VR1) antagonists, suggesting their use in chronic pain management (Hui-Ling Wang et al., 2007).
Radiolabeling and Imaging
Some research efforts have synthesized compounds for radiolabeling and imaging applications, particularly in targeting specific receptors in the brain for diagnostic purposes. For instance, compounds designed to image dopamine D4 receptors have been developed, showcasing the use of such chemicals in neuroimaging and the study of neurological disorders (Eskola et al., 2002).
Antibacterial Agents
The synthesis and evaluation of compounds with antibacterial properties have been a significant area of research. Compounds have been developed to target resistant strains of bacteria, highlighting their potential application in developing new antibiotics or antibacterial agents (Sunduru et al., 2011).
Anti-Inflammatory and Analgesic Agents
The design and synthesis of compounds as anti-inflammatory and analgesic agents have also been explored. Research in this area focuses on developing new therapeutic options for treating pain and inflammation, emphasizing the medicinal chemistry applications of such compounds (Muralidharan et al., 2019).
Safety and Hazards
As for safety and hazards, Sigma-Aldrich, a provider of this compound, does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-25-6-8-26(9-7-25)19-15-20(24-16-23-19)27-10-12-28(13-11-27)21(29)14-17-2-4-18(22)5-3-17/h2-5,15-16H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLQADABKBSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(4-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.